![molecular formula C22H20F2N4O3 B2462702 N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251545-78-4](/img/structure/B2462702.png)
N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide, also known as Compound A, is a novel small molecule that has gained significant attention in the field of drug discovery. It is a potent and selective inhibitor of a specific protein kinase, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Crystal Structure and Molecular Interactions
Research on related compounds, such as benzamide molecules with morpholinone rings, reveals insights into their crystal structure and molecular interactions. These structures are characterized by various intra- and intermolecular hydrogen bonds, contributing to their stability and potential reactivity. For example, a study detailed the crystal structure of a similar benzamide molecule, emphasizing the role of hydrogen bonding in its conformation and potential chemical behavior (Huai‐Lin Pang et al., 2006).
Kinase Inhibitor Applications and GPR39 Agonism
Compounds with structural similarities to N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide have been identified as kinase inhibitors and novel GPR39 agonists. This highlights their potential utility in targeted therapies and as tools in the study of G protein-coupled receptor (GPR) signaling. For instance, research has identified kinase inhibitors that act as GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39 (Seiji Sato et al., 2016).
Antitumor Activity
Synthetic efforts have led to compounds with significant inhibitory effects on cancer cell proliferation, demonstrating the therapeutic potential of morpholino-benzamide derivatives in oncology. Studies on compounds like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its analogs have shown distinct effective inhibition on the proliferation of cancer cell lines, suggesting their applicability in cancer treatment strategies (Jiu-Fu Lu et al., 2017).
Synthetic Methodologies and Chemical Transformations
Research into the synthesis and functionalization of benzamide derivatives has expanded the toolkit available for constructing complex molecules. This includes the development of novel synthetic routes and transformations that could be applied to the design and synthesis of N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide analogs for various scientific applications. For example, studies have explored the synthesis of gefitinib, a compound structurally related to the target molecule, highlighting innovative approaches to the construction of therapeutically relevant compounds (Bo Jin et al., 2005).
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O3/c23-17-4-1-16(19(24)13-17)14-27-21(29)15-2-5-18(6-3-15)31-22-20(25-7-8-26-22)28-9-11-30-12-10-28/h1-8,13H,9-12,14H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROKSMGNPXNQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorobenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.